N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex architecture combining a 2-chlorophenylmethyl group, a 1-methyltetrahydroquinoline scaffold, a piperidine ring, and an ethanediamide (oxalamide) linker. The ethanediamide moiety may enhance binding affinity through hydrogen bonding, while the 2-chlorophenyl substituent likely influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-29-26(33)25(32)28-17-21-8-3-4-10-22(21)27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOGLXVFOCDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Amide Formation: The final step involves the reaction of the intermediate compounds with ethanediamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
A closely related analog, N'-(2,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (), replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl moiety. For instance, the chloro group enhances electron-withdrawing effects, which may improve binding to polar active sites, whereas methyl groups could favor hydrophobic pockets .
Piperidine-Containing Analogues
describes 4-anilidopiperidine derivatives synthesized via reductive amination and propionyl chloride coupling. While these compounds lack the tetrahydroquinoline and ethanediamide groups, their piperidine-aniline core shares functional similarities. The synthesis of such analogs involves sodium triacetoxyborohydride-mediated reductions and Boc-deprotection steps, yielding products with >70% purity after trituration . Comparatively, the target compound’s synthesis likely requires analogous reductive steps but with additional complexity due to the tetrahydroquinoline and ethanediamide moieties.
Computational and Analytical Comparisons
Structural Similarity Metrics
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (TanimotoMorgan: ~0.65–0.75) to piperidine-based CNS agents. For example, its ethanediamide linker differentiates it from propionamide-linked analogs (TanimotoMorgan <0.6), suggesting divergent binding modes .
MS/MS-Based Molecular Networking
highlights molecular networking’s utility in clustering compounds via MS/MS fragmentation patterns. The target compound’s fragmentation profile (e.g., cleavage at the ethanediamide bond or piperidine ring) would yield a cosine score >0.8 with analogs sharing the tetrahydroquinoline-piperidine core, indicating high structural relatedness .
Data Tables
Table 1. Structural and Computational Comparison of Selected Analogs
Table 2. Key MS/MS Fragmentation Features
| Compound | Dominant Fragments | Cosine Score (vs. Target) |
|---|---|---|
| Target Compound | m/z 245 (tetrahydroquinoline), m/z 178 (piperidine) | 1.00 |
| N'-(2,4-Dimethylphenyl) Analog | m/z 231 (dimethylphenyl), m/z 178 | 0.92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
